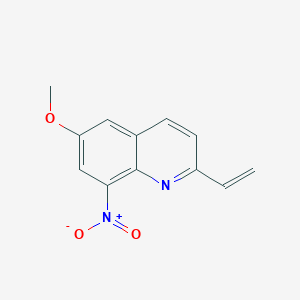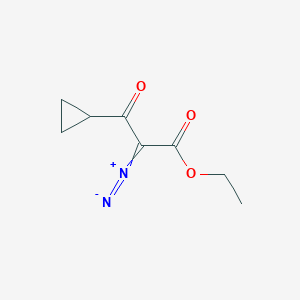
2,6-Dichloro-9-vinylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-9-vinyl-9H-purine is a purine derivative with the molecular formula C7H4Cl2N4. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a vinyl group at the 9 position on the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-vinylpurine typically involves the reaction of 2,6-dichloropurine with a vinylating agent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 2,6-dichloropurine is reacted with a vinylboronic acid in the presence of a palladium catalyst and a base in a water-acetonitrile mixture . The reaction conditions usually involve heating the mixture to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-9-vinyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2,6-diamino-9-vinyl-9H-purine and 2,6-dithio-9-vinyl-9H-purine.
Oxidation and Reduction: Products include 2,6-dichloro-9-acetaldehyde-9H-purine and 2,6-dichloro-9-ethyl-9H-purine.
Addition Reactions: Products include 2,6-dichloro-9-(2-bromoethyl)-9H-purine.
Applications De Recherche Scientifique
2,6-Dichloro-9-vinyl-9H-purine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-9-vinylpurine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with the synthesis and repair of DNA and RNA . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropurine: Lacks the vinyl group and is used as a precursor in the synthesis of various purine derivatives.
2,6-Dichloro-9-propyl-9H-purine: Contains a propyl group instead of a vinyl group and has different reactivity and applications.
2,6-Dichloro-9-nitroso-9H-purine: Contains a nitroso group and is used in different chemical reactions.
Uniqueness
2,6-Dichloro-9-vinyl-9H-purine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Propriétés
Formule moléculaire |
C7H4Cl2N4 |
|---|---|
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
2,6-dichloro-9-ethenylpurine |
InChI |
InChI=1S/C7H4Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h2-3H,1H2 |
Clé InChI |
HLEGTEXNOCUVDG-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=NC2=C1N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n-methyl-3-(trifluoromethyl)-](/img/structure/B8469058.png)







![2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile](/img/structure/B8469097.png)


